molecular formula C10H15BrO2 B13580384 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Katalognummer: B13580384
Molekulargewicht: 247.13 g/mol
InChI-Schlüssel: UKJRKFOHFFUFLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and an oxaspiro ring system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one typically involves the reaction of a suitable precursor with brominating agents. One common method involves the bromination of 1-oxaspiro[4.5]decan-8-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one depends on its reactivity and the specific reactions it undergoes. The bromomethyl group is highly reactive, allowing for various substitution reactions that can modify the compound’s structure and function. The oxaspiro ring system provides a rigid framework that can influence the compound’s interaction with biological targets, potentially affecting enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic compound with similar structural features but containing nitrogen in the ring system.

    2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with nitrogen atoms, known for its biological activity as a kinase inhibitor.

Uniqueness

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is unique due to its bromomethyl group, which imparts distinct reactivity compared to other spirocyclic compounds. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C10H15BrO2

Molekulargewicht

247.13 g/mol

IUPAC-Name

2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one

InChI

InChI=1S/C10H15BrO2/c11-7-9-3-6-10(13-9)4-1-8(12)2-5-10/h9H,1-7H2

InChI-Schlüssel

UKJRKFOHFFUFLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(=O)CC2)OC1CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.